molecular formula C8H15NO B1374475 1-Cyclopentylazetidin-3-ol CAS No. 1201582-92-4

1-Cyclopentylazetidin-3-ol

Cat. No.: B1374475
CAS No.: 1201582-92-4
M. Wt: 141.21 g/mol
InChI Key: FNAYMOBMZYNSPJ-UHFFFAOYSA-N
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Description

1-Cyclopentylazetidin-3-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylazetidin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts like FeBr3 has been reported . This method yields substituted cyclopenta[b]indoles with good yields and high diastereo- and regioselectivities.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentylamines.

Scientific Research Applications

1-Cyclopentylazetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

1-Cyclopentylazetidin-3-ol can be compared with other azetidine derivatives:

    Azetidine: A simpler four-membered ring structure without additional substituents.

    1-Methylazetidin-3-ol: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-Phenylazetidin-3-ol: Contains a phenyl group, offering different chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

1-cyclopentylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYMOBMZYNSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2,3-epoxypropane (784 μL, 10 mmol) and amino cyclopentane (988 μL, 10 mmol) in dry acetonitrile (10 ml), sodium bicarbonate (1.68 g, 20 mmol) was added, and the resulting mixture was heated to reflux until the completion of reaction (TLC, 5h). The reaction mixture was cooled to room temperature and filtered through Celite. Filtrate was concentrated in vacuo to afford an oily residue, which was purified by flash chromatography (silica gel, EtOAC/MeOH, 9:1) to furnish the title compound (565 mg, 40%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 4.40-4.32 (m, 1H), 3.58-3-53 (m, 2H), 2.90-2.84 (m, 2H), 2.72-2.65 (m, 1H), 1.70-1.23 (m, 8H), ESIMS m/z [M+H]+ 142.5.
Quantity
784 μL
Type
reactant
Reaction Step One
Quantity
988 μL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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